Polonium-194

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

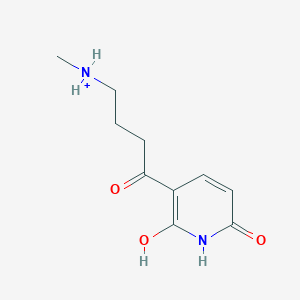

Polonium-194 atom is a polonium atom.

Scientific Research Applications

Polonium Chemistry and Physics

Polonium, including Polonium-194, exhibits multivalent and amphoteric properties, often existing in a colloidal state. Its chemical behavior has been explored at extremely low atom concentrations, demonstrating its complex chemistry even in minute quantities. For instance, polonium's chemical behavior has been analyzed using isotope Polonium-210, showing complete recovery in various methods such as electrochemical deposition on silver and coprecipitation with elementary tellurium (Reischmann, Trautmann, & Herrmann, 1984).

Polonium in Environmental and Industrial Processes

The longest-lived naturally occurring isotope of polonium, Polonium-210, can become enriched in industrial products, leading to significant radiological considerations. Understanding its aqueous chemistry is essential for developing effective methods for its removal or control in environmental and industrial settings. Polonium exhibits two main oxidation states in aqueous solutions, making its chemistry particularly relevant for environmental and process waters (Ram, Vaughan, Etschmann, & Brugger, 2019).

Polonium in Fusion Technology

In fusion technology, polonium has been considered due to its formation by neutron irradiation of lead or bismuth impurities in lead. Studies have compared the amounts of polonium in various fusion reactor designs, exploring its distribution and the challenges it poses in this field (Hoffman, Murray, Blink, Meier, & Vogelsang, 1985).

Radiological Health Studies

Research on polonium's health impacts has included studies on workers exposed to Polonium-210, providing insights into the radiological health effects of polonium exposure. These studies have examined cancer mortality among workers in facilities where polonium was used, revealing important data on its health implications (Boice, Cohen, Mumma, Ellis, Cragle, Eckerman, Wallace, Chadda, Sonderman, Wiggs, Richter, & Leggett, 1978).

properties

Product Name |

Polonium-194 |

|---|---|

Molecular Formula |

Po |

Molecular Weight |

193.9882 g/mol |

IUPAC Name |

polonium-194 |

InChI |

InChI=1S/Po/i1-15 |

InChI Key |

HZEBHPIOVYHPMT-LPJXZZDMSA-N |

Isomeric SMILES |

[194Po] |

Canonical SMILES |

[Po] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)

![3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B1261568.png)

![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)

![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)

![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)

![6-Heptyloxy-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1261581.png)

![(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate](/img/structure/B1261584.png)